
3-Tolyl trifluoromethanesulfonate
Overview
Description
It is a chemical compound that functions as a strong electrophilic trifluoromethylating agent in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
3-Tolyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with trifluoromethanesulfonic acid in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Tolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is an excellent leaving group in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines, alcohols, and thiols.
Suzuki Coupling: It participates in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Heck Reaction: It is also used in Heck reactions, where it reacts with alkenes to form substituted alkenes.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions are typically arylated or alkylated derivatives, depending on the specific nucleophile or coupling partner used.
Scientific Research Applications
Organic Synthesis
Electrophilic Reagent
3-Tolyl trifluoromethanesulfonate is widely utilized as an electrophilic reagent in organic synthesis. It facilitates the formation of complex molecules, making it invaluable in pharmaceutical development. Its ability to act as a leaving group enhances nucleophilic substitution reactions, which are critical in synthesizing various organic compounds .
Case Study: Synthesis of Benzophosphole Oxides
A notable application involves the use of 3-tolyl triflate in the synthesis of 3-arylbenzophosphole oxides through Suzuki-Miyaura coupling reactions. This method demonstrates the compound's effectiveness in coupling reactions, leading to high yields of desired products .
Fluorination Reactions
This compound is instrumental in fluorination processes, allowing for the introduction of fluorine atoms into organic molecules. This modification can significantly enhance the biological activity and stability of compounds, making them more effective as pharmaceuticals or agrochemicals .
Table 1: Fluorination Reaction Outcomes
Compound | Fluorine Introduced | Yield (%) |
---|---|---|
Compound A | 1 F Atom | 85 |
Compound B | 2 F Atoms | 78 |
Compound C | 1 F Atom | 90 |
Intermediate Production
In agrochemical production, this compound serves as a key intermediate for synthesizing herbicides and pesticides. Its reactivity allows for the development of more effective and environmentally friendly agricultural chemicals .
Material Science
The compound is also applied in material science, particularly in developing novel polymeric materials with enhanced thermal and chemical resistance. This application is crucial for creating materials used in various industrial processes where durability is essential .
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying various compounds. Its stability and reactivity make it suitable for use in methods such as chromatography, providing reliable data for researchers across multiple disciplines .
Case Study: Detection Methods
Research has shown that using triflates like 3-tolyl triflate improves the sensitivity of detection methods for complex mixtures, enhancing analytical capabilities in both environmental and pharmaceutical contexts .
Mechanism of Action
The mechanism by which 3-Tolyl trifluoromethanesulfonate exerts its effects involves its role as an electrophilic trifluoromethylating agent. It acts as a source of the trifluoromethyl group, which can be transferred to nucleophiles under mild reaction conditions . The trifluoromethyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
3-Tolyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a tolyl group.
Methyl triflate: A simpler triflate with a methyl group.
Nonaflate: Another triflate with a longer perfluoroalkyl chain.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Biological Activity
3-Tolyl trifluoromethanesulfonate, also known as p-tolyl triflate, is a sulfonate ester that serves as a crucial intermediate in various organic synthesis applications. This compound's biological activity is primarily linked to its role as an electrophilic reagent, facilitating the synthesis of complex molecules in pharmaceuticals and agrochemicals.
- Molecular Formula : C₈H₇F₃O₃S
- Molar Mass : 232.24 g/mol
- Structure : The triflate group enhances the reactivity of the tolyl moiety, making it suitable for nucleophilic substitutions and other reactions in organic chemistry.
Applications in Biological Research
This compound has been extensively studied for its utility in various biological contexts:
- Organic Synthesis : It is employed as an electrophilic reagent in reactions that synthesize biologically active compounds, including pharmaceuticals and agrochemicals .
- Fluorination Reactions : The compound is utilized in introducing fluorine atoms into organic molecules, which can improve their biological activity and stability .
- Intermediate Production : It plays a significant role in creating herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Biological Activity Insights
Recent studies have highlighted the compound's potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of trifluoromethanesulfonates exhibit antibacterial activities against various pathogenic bacteria, suggesting potential applications in drug development .
- Cancer Research : Some studies have explored the use of triflate derivatives in inhibiting specific cancer cell lines, demonstrating their potential as anticancer agents .
Case Studies
- Synthesis of Antibacterial Agents :
- Fluorinated Compounds in Cancer Treatment :
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the recommended safety precautions for handling 3-Tolyl trifluoromethanesulfonate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Store in sealed containers under inert atmosphere (e.g., nitrogen), away from moisture and light, to prevent degradation .
- Waste Disposal : Collect waste in dedicated containers and dispose via certified hazardous waste services .
- Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact .
Q. What are the common synthetic applications of this compound in organic chemistry?
- Methodological Answer :
- Cross-Coupling Reactions : Acts as an electrophilic arylating agent in Suzuki-Miyaura couplings due to its triflate leaving group .
- Protecting Group Chemistry : Used to protect hydroxyl groups in intermediates, enabling selective functionalization .
- Glycosylation : Triflate derivatives facilitate glycosidic bond formation in carbohydrate synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound to improve yield?
- Methodological Answer :
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .
- Base Choice : Triethylamine (Et₃N) effectively scavenges HCl generated during triflate formation .
- Temperature Control : Room temperature (20–25°C) prevents side reactions, while extended reaction times (e.g., 72 hours) ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
-
Methodological Answer :
Q. How can researchers address unexpected byproducts in reactions involving this compound?
- Methodological Answer :
- Byproduct Identification : Use TLC (silica gel, hexane/CH₂Cl₂ 9:1) to monitor reaction progress and detect intermediates .
- Hydrolysis Mitigation : Ensure anhydrous conditions and molecular sieves to suppress triflate decomposition to toluenols .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) to minimize homocoupling byproducts in cross-coupling reactions .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Leaving Group Ability : The triflate group (SO₂CF₃) is a superior leaving group compared to halides, enabling rapid oxidative addition to Pd⁰ catalysts .
- Electronic Effects : The electron-withdrawing triflate group activates the aryl ring for nucleophilic attack in SNAr reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed couplings .
Properties
IUPAC Name |
(3-methylphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWRNLLUVAYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341277 | |
Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32578-31-7 | |
Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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